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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B017766

A comprehensive spectroscopic comparison of the tautomeric forms of 5-Methylpyridin-2(1H)-
one—the pyridone (keto) and hydroxypyridine (enol) forms—reveals distinct spectral
signatures that are heavily influenced by the surrounding solvent environment. This guide
provides a detailed analysis of their tH NMR, 3C NMR, IR, and UV-Vis spectroscopic data,
supported by experimental protocols for researchers in drug development and chemical
sciences.

The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of pyridinone
derivatives is a subject of significant interest in medicinal and materials chemistry, as the
dominant tautomer can dictate the molecule's biological activity and physical properties. In the
case of 5-Methylpyridin-2(1H)-one, the equilibrium lies discernibly towards the pyridone form
in polar, protic solvents and in the solid state, while the hydroxypyridine form is more favored in
non-polar, aprotic environments. This guide presents a side-by-side spectroscopic comparison
to aid in the identification and characterization of these two tautomers.

Tautomeric Equilibrium

The tautomerization of 5-Methylpyridin-2(1H)-one involves the migration of a proton between
the nitrogen and oxygen atoms of the pyridinone ring. This dynamic equilibrium is illustrated
below.
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Caption: Tautomeric equilibrium between the keto and enol forms.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two tautomers of 5-
Methylpyridin-2(1H)-one. The choice of solvent is critical for observing the desired tautomer.

'H and **C NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the two tautomers due to the
significant differences in the chemical environments of the protons and carbons in the pyridine
ring. The keto form, being less aromatic, exhibits characteristic upfield shifts for its ring protons
compared to the more aromatic enol form.

Table 1: *H and 3C NMR Chemical Shifts (8) in ppm
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5-Methylpyridin-2(1H)-one 5-Methyl-2-hydroxypyridine

Assignment ] :
(Keto Form) in CDCls (Enol Form) in DMSO-ds

IH NMR

H3 ~6.17 ~6.60

H4 ~7.34 ~7.40

H6 ~6.57 ~7.50

CHs ~2.20 ~2.10

NH/OH ~12.5 (broad) ~11.5 (broad)

13C NMR

Cc2 ~165.0 ~158.0

C3 ~105.0 ~118.0

C4 ~140.0 ~140.0

C5 ~120.0 ~125.0

C6 ~135.0 ~140.0

CHs ~17.0 ~16.0

Note: Chemical shifts are approximate and can vary slightly depending on the exact
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear indicators for the presence of either the C=0 (keto) or O-H
(enol) functional groups.

Table 2: Key IR Absorption Frequencies (cm~1)
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. 5-Methyl-2-hydroxypyridine
o 5-Methylpyridin-2(1H)-one
Vibrational Mode (Enol Form) - Non-polar
(Keto Form) - KBr Pellet

Solvent
V(N-H) ~3400 (broad)

~3500-3600 (sharp, free),
v(O-H)

~3400 (broad, H-bonded)
v(C=0) ~1660 (strong)
v(C=C) / v(C=N) ~1600, ~1480 ~1620, ~1580

UV-Vis Spectroscopy

The electronic transitions of the two tautomers result in distinct UV-Vis absorption spectra. The
more extended Tt-conjugation in the hydroxypyridine form typically leads to a bathochromic
(red) shift compared to the pyridone form.

Table 3: UV-Vis Absorption Maxima (A_max) in nm

5-Methylpyridin-2(1H)-one 5-Methyl-2-hydroxypyridine

Solvent

(Keto Form) (Enol Form)
Cyclohexane (Non-polar) ~295 ~325
Ethanol (Polar, Protic) ~300 ~330

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

NMR Spectroscopy for Tautomer Analysis

Objective: To acquire *H and 3C NMR spectra to identify the dominant tautomer in a given
solvent and to characterize its structure.

Materials:
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e 5-Methylpyridin-2(1H)-one
o Deuterated chloroform (CDCIs) for favoring the keto form.

o Deuterated dimethyl sulfoxide (DMSO-ds) for observing both forms, with the keto form being
predominant.

e NMR tubes (5 mm)

e Volumetric flasks and pipettes
Procedure:

e Sample Preparation:

o For the keto form, accurately weigh approximately 5-10 mg of 5-Methylpyridin-2(1H)-one
and dissolve it in ~0.6 mL of CDClIs in a clean, dry NMR tube.

o For the enol form characterization (often in equilibrium), dissolve a similar amount in
DMSO-ds. The enol form is generally less stable in polar solvents but its signals might be
observable. To favor the enol form, a non-polar solvent like cyclohexane-di2 would be
ideal, though solubility may be a limiting factor.

e Instrument Setup:

o Use a 400 MHz or higher NMR spectrometer.

o Tune and shim the instrument for the respective solvent.
e 1H NMR Acquisition:

o Acquire a standard *H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to
achieve a good signal-to-noise ratio.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans (e.g., 1024 or
more) will be necessary due to the low natural abundance of 13C.

o Set the spectral width to an appropriate range (e.g., 0-200 ppm).

» Data Processing:
o Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

o Reference the spectra to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16
ppm; DMSO-de: dH = 2.50 ppm, dC = 39.52 ppm).

o Integrate the proton signals to determine the relative populations of the tautomers if both
are present.

FTIR Spectroscopy for Functional Group Identification

Obijective: To identify the characteristic vibrational modes of the keto (C=0) and enol (O-H)
tautomers.

Materials:

5-Methylpyridin-2(1H)-one

Potassium bromide (KBr), spectroscopic grade

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure for KBr Pellet (Solid State - favors Keto Form):
e Sample Preparation:

o Thoroughly dry the KBr powder in an oven to remove any moisture.
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o Grind 1-2 mg of 5-Methylpyridin-2(1H)-one with approximately 100-200 mg of dry KBr in
an agate mortar until a fine, homogeneous powder is obtained.[1][2]

o Transfer the powder to a pellet die and press it under high pressure to form a transparent
or translucent pellet.[2]

o Data Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire the spectrum, typically in the range of 4000-400 cm~2.

o Collect a background spectrum of an empty sample holder or a pure KBr pellet.
o Data Analysis:

o Identify the strong absorption band around 1660 cm~1! characteristic of the C=0 stretching
vibration of the keto form.

o Look for the broad N-H stretching band around 3400 cm~1.

UV-Vis Spectroscopy for Tautomeric Equilibrium Study

Objective: To observe the effect of solvent polarity on the tautomeric equilibrium by monitoring
the changes in the UV-Vis absorption spectrum.

Materials:

5-Methylpyridin-2(1H)-one

Cyclohexane (non-polar solvent)

Ethanol (polar, protic solvent)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:
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» Solution Preparation:

o Prepare stock solutions of 5-Methylpyridin-2(1H)-one in both cyclohexane and ethanol at

a known concentration (e.g., 1 x 10~ M).
o Data Acquisition:
o Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.

o Use the respective pure solvent as a blank for baseline correction.

o Data Analysis:
o ldentify the A_max for each tautomer in each solvent.

o Compare the spectra to observe the shift in the absorption maximum, which indicates the
change in the predominant tautomeric form with solvent polarity. The longer wavelength
absorption in cyclohexane is indicative of the higher population of the enol tautomer.

Logical Workflow for Tautomer Identification

The following diagram illustrates a logical workflow for identifying the dominant tautomer of 5-

Methylpyridin-2(1H)-one in a given sample.
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Caption: Workflow for the identification of tautomeric forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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